An In-depth Technical Guide to 2-Hydroxypropyl Acrylate: Chemical Properties and Structure
An In-depth Technical Guide to 2-Hydroxypropyl Acrylate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for 2-Hydroxypropyl acrylate (B77674) (2-HPA). The information is intended to support research and development activities where this versatile monomer is utilized.
Chemical Identity and Structure
2-Hydroxypropyl acrylate is an ester of acrylic acid and propylene (B89431) glycol.[1] It is a hydrophilic acrylate monomer that contains a secondary hydroxyl group, which makes it a valuable component in the synthesis of various polymers.[2] The presence of both a polymerizable acrylate group and a reactive hydroxyl group allows for the formation of polymers with tailored properties, such as improved adhesion, flexibility, and cross-linking capabilities.[2][3] Commercial 2-HPA is typically a mixture of two isomers: 2-hydroxypropyl acrylate (major component) and 1-methyl-2-hydroxyethyl acrylate.[2]
The chemical structure of the primary isomer of 2-Hydroxypropyl acrylate is depicted below.
Caption: Chemical Structure of 2-Hydroxypropyl Acrylate.
Physicochemical Properties
2-Hydroxypropyl acrylate is a clear, colorless to light-yellow liquid with a sweetish, solvent-like odor.[4][5] It is miscible with water and many organic solvents.[6] A summary of its key physicochemical properties is provided in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 2-hydroxypropyl prop-2-enoate | [6] |
| CAS Number | 999-61-1 | [6] |
| Molecular Formula | C₆H₁₀O₃ | [6] |
| Molecular Weight | 130.14 g/mol | [6] |
| Appearance | Clear, colorless to light-yellow liquid | [4][5] |
| Odor | Sweetish, solvent-like | [4][5] |
| Density | 1.044 - 1.054 g/cm³ at 20-25 °C | [1][3][7] |
| Boiling Point | ~77 °C at 5 mmHg; 198.5 °C at 760 mmHg | [1][8] |
| Melting/Freezing Point | -23.4 °C | [8] |
| Flash Point | 99 °C (closed cup) | [1][7] |
| Vapor Pressure | 0.1 mbar at 20 °C | [8] |
| Viscosity | 9.1 mPa·s at 20 °C | [1][7] |
| Water Solubility | Miscible | [6] |
| log Kow (Partition Coefficient) | 0.35 | [6] |
| Refractive Index | 1.4470 at 20 °C | [6] |
Table 2: Chemical and Purity Specifications (Typical)
| Property | Value | Reference(s) |
| Purity (Assay) | min. 96.5 - 98.5 % | [7][8] |
| Acid Value (as acrylic acid) | max. 0.5 mg KOH/g | [7][8] |
| Water Content | max. 0.1 - 0.5 % | [7][8] |
| Inhibitor (MEHQ) | 250 ± 50 ppm | [8] |
Chemical Reactivity
The bifunctional nature of 2-HPA, containing both an acrylate double bond and a hydroxyl group, dictates its chemical reactivity. It readily undergoes addition reactions and is a versatile feedstock for chemical synthesis.[1]
-
Polymerization: The acrylate group allows for free-radical polymerization to form homopolymers or copolymers with a variety of other monomers such as acrylic acid, other acrylates, styrene, and vinyl acetate.[1][9] This is the most common reaction and is utilized in the production of coatings, adhesives, and plastics.[2][3]
-
Reactions of the Hydroxyl Group: The secondary hydroxyl group can undergo typical alcohol reactions. It can be cross-linked with isocyanates to form urethane (B1682113) linkages or with epoxides.[3] This reactivity is crucial for developing thermosetting resins and improving properties like chemical resistance and durability.[2][3]
The following diagram illustrates the key reactive sites of 2-Hydroxypropyl acrylate.
Caption: Reactivity of 2-Hydroxypropyl Acrylate.
Experimental Protocols
Accurate characterization of 2-HPA is essential for its effective use. The following section details common analytical methods for its analysis.
Gas Chromatography (GC)
Gas chromatography is a standard method for determining the purity of 2-HPA and quantifying impurities.
-
Objective: To determine the assay of 2-HPA and quantify related substances, such as propylene glycol diacrylate.[8]
-
Methodology (based on OSHA Method PV2078): [7]
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A suitable capillary column, such as a 5% phenyl-methylpolysiloxane phase.
-
Sample Preparation: Samples are typically desorbed from a solid sorbent tube (e.g., coconut shell charcoal coated with 4-tert-butylcatechol) using a solvent mixture like 95:5 (v/v) methylene (B1212753) chloride/methanol.[7]
-
Injection: A small volume (e.g., 1-2 µL) of the desorbed sample is injected into the GC.
-
GC Conditions:
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: An initial temperature of around 60-80 °C, held for a few minutes, followed by a ramp up to a final temperature of 200-250 °C.
-
Detector Temperature: Typically 250-300 °C.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Quantification: An internal standard (e.g., n-hexanol) is often used for accurate quantification.[7] The concentration of 2-HPA is determined by comparing its peak area to that of a calibration curve prepared with certified reference standards.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is another powerful technique for the analysis of 2-HPA, particularly in complex matrices.
-
Objective: To quantify 2-HPA in various samples, including receptor fluids from skin permeation studies.[10]
-
Methodology (based on a published study): [10]
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reverse-phase column, such as a Kinetex C18 (2.6 µm, 100 x 4.6 mm).[10]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water (e.g., 10:90 v/v) with a small amount of acid (e.g., 0.01% phosphoric acid) to ensure good peak shape.[10] For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[11]
-
Flow Rate: Typically 0.6 mL/min.[10]
-
Injection Volume: 10 µL.[10]
-
Detection: UV detection at a wavelength appropriate for the acrylate chromophore (e.g., 210 nm).
-
Quantification: Based on a calibration curve generated from standards of known concentrations.
-
Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR is used to identify the functional groups present in the 2-HPA molecule. A typical ATR-IR spectrum would show characteristic absorption bands:
-
O-H stretch: A broad band around 3400 cm⁻¹ corresponding to the hydroxyl group.
-
C=O stretch (ester): A strong, sharp band around 1720 cm⁻¹.
-
C=C stretch (alkene): A band around 1635 cm⁻¹.
-
C-O stretch: Bands in the region of 1100-1300 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of 2-HPA.
-
¹H NMR: The spectrum would show distinct signals for the vinyl protons (δ 5.8-6.5 ppm), the methine and methylene protons of the hydroxypropyl group (δ 3.5-4.5 ppm), the methyl protons (a doublet around δ 1.2 ppm), and the hydroxyl proton.
-
¹³C NMR: The spectrum would show signals for the carbonyl carbon (~166 ppm), the vinyl carbons (~128 and ~131 ppm), and the carbons of the hydroxypropyl group (~20, ~65, and ~68 ppm).
Experimental and Analytical Workflow
A typical workflow for the characterization and quality control of 2-Hydroxypropyl acrylate is outlined below.
Caption: A typical analytical workflow for 2-HPA.
Safety and Handling
2-Hydroxypropyl acrylate is a corrosive substance that can cause severe skin burns and eye damage.[12] It is also harmful if swallowed or in contact with skin and may cause an allergic skin reaction.[12] Proper personal protective equipment, including gloves, safety glasses, and protective clothing, should be worn when handling this chemical.[12] Work should be conducted in a well-ventilated area or under a fume hood. To prevent unwanted polymerization, 2-HPA is typically stabilized with an inhibitor like hydroquinone (B1673460) monomethyl ether (MEHQ) and should be stored under air, not inert gas, as oxygen is required for the stabilizer to be effective.[1] It should be stored in a cool, dry place away from heat and direct sunlight.[1]
References
- 1. jamorin.com [jamorin.com]
- 2. polysciences.com [polysciences.com]
- 3. atamankimya.com [atamankimya.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - 2-Hydroxypropyl acrylate [cdc.gov]
- 5. 2-Hydroxyethyl acrylate(818-61-1) 13C NMR spectrum [chemicalbook.com]
- 6. 2-Hydroxypropyl acrylate | C6H10O3 | CID 61249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. osha.gov [osha.gov]
- 8. jamorin.com [jamorin.com]
- 9. 2-HPA (2-HYDROXYPROPYL ACRYLATE) - Ataman Kimya [atamanchemicals.com]
- 10. Dermal permeation of 2-hydroxypropyl acrylate, a model water-miscible compound: Effects of concentration, thermodynamic activity and skin hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation of 2-Hydroxypropyl acrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. 2-HYDROXYPROPYL ACRYLATE | Occupational Safety and Health Administration [osha.gov]
